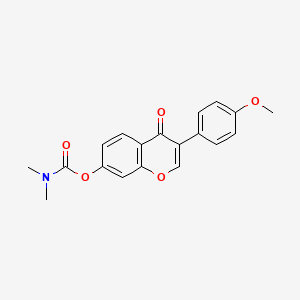

3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl dimethylcarbamate

Description

3-(4-Methoxyphenyl)-4-oxo-4H-chromen-7-yl dimethylcarbamate is a synthetic chromenone derivative characterized by a core 4H-chromen-4-one scaffold. Key structural features include:

- 4-Methoxyphenyl substituent at position 2.

- Dimethylcarbamate group at position 5.

- 4-oxo (keto) group at position 3.

This compound belongs to a class of flavonoid derivatives, which are often explored for their biological activities, including cholinesterase inhibition, anticancer properties, and neuroprotective effects . Its synthesis typically involves coupling reactions of pre-functionalized chromenone intermediates with dimethylcarbamoyl chloride or analogous reagents .

Properties

IUPAC Name |

[3-(4-methoxyphenyl)-4-oxochromen-7-yl] N,N-dimethylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO5/c1-20(2)19(22)25-14-8-9-15-17(10-14)24-11-16(18(15)21)12-4-6-13(23-3)7-5-12/h4-11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJPRBVDFASEIBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl dimethylcarbamate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the condensation of salicylaldehyde with an appropriate β-ketoester under acidic or basic conditions. This reaction forms the chromen-4-one ring system.

Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction, where the chromen-4-one core is reacted with 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Formation of the Dimethylcarbamate Group: The final step involves the introduction of the dimethylcarbamate group. This can be achieved by reacting the intermediate compound with dimethylcarbamoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for 3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl dimethylcarbamate may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-4-oxo-4H-chromen-7-yl dimethylcarbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups, forming alcohol derivatives.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Quinones or other oxidized derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl dimethylcarbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Comparison with Structural Analogues

Key Observations:

Substituent Position Matters: The 4-methoxyphenyl group (vs. 3-methoxyphenoxy in ) enhances steric and electronic interactions with cholinesterase active sites, improving inhibitory activity . Piperidine-based substituents (e.g., compound 18) show superior dual AChE/BuChE inhibition compared to dimethylcarbamate derivatives, likely due to stronger hydrophobic interactions .

Carbamate vs. Dithiocarbamate :

- Replacement of dimethylcarbamate with dithiocarbamate (compound 8i) shifts activity from cholinesterase inhibition to antiproliferative effects, highlighting the role of sulfur in enhancing cytotoxicity .

Trifluoromethyl Modifications: Analogues with trifluoromethyl groups (e.g., 3-(4-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl dimethylcarbamate ) exhibit increased metabolic stability but reduced aqueous solubility.

Physicochemical and Pharmacokinetic Properties

Notes:

Mechanism of Action Insights

- Cholinesterase Inhibition :

Molecular docking studies suggest that the 4-methoxyphenyl group in the parent compound forms π-π interactions with AChE’s peripheral anionic site, while the dimethylcarbamate moiety mimics acetylcholine’s carbonyl group, enabling pseudo-irreversible binding .

Biological Activity

3-(4-Methoxyphenyl)-4-oxo-4H-chromen-7-yl dimethylcarbamate is a synthetic organic compound classified as a chromen-4-one derivative. This compound features a chromen-4-one core structure, which consists of fused benzene and pyrone rings, along with a methoxyphenyl group and a dimethylcarbamate moiety. Its unique structure suggests potential for various biological activities, making it a subject of interest in pharmacological research.

Chemical Structure

The molecular formula for 3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl dimethylcarbamate is with a molecular weight of approximately 341.35 g/mol. The compound can be represented by the following structural formula:

Synthesis Pathway

The synthesis typically involves several key steps:

- Formation of the Chromen-4-one Core : This is achieved through the condensation of salicylaldehyde with an appropriate β-ketoester under acidic or basic conditions.

- Introduction of the Methoxyphenyl Group : A Friedel-Crafts acylation reaction is used, where 4-methoxybenzoyl chloride reacts with the chromen-4-one core in the presence of a Lewis acid catalyst such as aluminum chloride.

- Dimethylcarbamate Formation : The final step involves reacting the intermediate with dimethylcarbamate.

The biological activity of 3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl dimethylcarbamate is primarily attributed to its ability to interact with various molecular targets, potentially modulating enzymatic activity. Research indicates that it may inhibit certain enzymes involved in cell proliferation, which could lead to anticancer effects. Specific pathways affected include those related to apoptosis and cell cycle regulation.

Pharmacological Studies

Recent studies have explored the compound's pharmacological properties, including:

- Antioxidant Activity : It has shown significant free radical scavenging capabilities, which are crucial for reducing oxidative stress in biological systems.

- Enzyme Inhibition : The compound exhibits inhibitory effects on cholinesterases and cyclooxygenase enzymes, suggesting potential applications in treating neurodegenerative diseases and inflammation.

Table 1: Summary of Biological Activities

| Biological Activity | Target Enzyme/Pathway | IC50 Value (µM) | Reference |

|---|---|---|---|

| Antioxidant | - | 25.0 | |

| AChE Inhibition | Acetylcholinesterase | 10.4 | |

| BChE Inhibition | Butyrylcholinesterase | 9.9 | |

| COX-2 Inhibition | Cyclooxygenase-2 | 15.0 |

Case Studies

- Neuroprotective Effects : In vitro studies demonstrated that this compound could protect neuronal cells from oxidative damage, suggesting its potential as a therapeutic agent for neurodegenerative disorders such as Alzheimer's disease.

- Anticancer Activity : Research involving breast cancer cell lines (MCF-7) revealed that the compound induced apoptosis through caspase activation, indicating its potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.